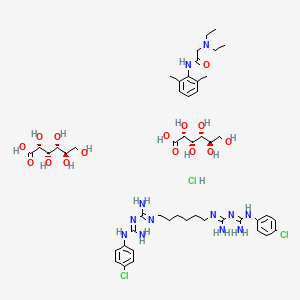
Instillagel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Instillagel, also known as this compound, is a useful research compound. Its molecular formula is C48H77Cl3N12O15 and its molecular weight is 1168.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Indications for Use
Instillagel is indicated for:
- Surface anesthesia : It provides localized pain relief during procedures involving the urethra.
- Lubrication : The gel facilitates the insertion of catheters, reducing friction.
- Antisepsis : Chlorhexidine helps prevent infections during invasive procedures.
Clinical Applications
-
Urethral Catheterization
- This compound is widely used for both male and female urethral catheterization. Its dual action of lubrication and antisepsis helps minimize discomfort and reduce the risk of urinary tract infections (UTIs) associated with catheterization.
- Cystoscopy
- Hysterosonography
Efficacy Studies
- A study indicated that this compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) within five minutes of application, making it a suitable choice for patients at risk of infection during catheterization .
- In a comparative study, this compound was found to be non-inferior to Xylocaine gel in providing local analgesia during flexible cystoscopy, with similar patient-reported pain scores .
Safety Concerns
Despite its benefits, there have been reports of adverse reactions associated with this compound, primarily due to its chlorhexidine component:
- Anaphylaxis cases linked to chlorhexidine exposure during routine urinary catheterization have been documented, emphasizing the need for careful patient screening prior to use .
- A review of multiple cases highlighted the importance of recognizing potential allergic reactions, which can lead to severe complications if not properly managed .
Case Study 1: Anaphylactic Reaction
A 70-year-old male experienced an anaphylactic reaction after receiving this compound during urinary catheterization. Allergy testing confirmed chlorhexidine as the trigger, underscoring the necessity for awareness regarding patient allergies prior to using this product .
Case Study 2: Efficacy in Hysterosonography
In a complex contraception clinic, this compound was successfully employed as a contrast agent during hysterosonography. The presence of the gel improved visualization and comfort for patients undergoing this procedure, demonstrating its utility beyond traditional applications .
Eigenschaften
CAS-Nummer |
8060-72-8 |
|---|---|
Molekularformel |
C48H77Cl3N12O15 |
Molekulargewicht |
1168.6 g/mol |
IUPAC-Name |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrochloride |
InChI |
InChI=1S/C22H30Cl2N10.C14H22N2O.2C6H12O7.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);7-9H,5-6,10H2,1-4H3,(H,15,17);2*2-5,7-11H,1H2,(H,12,13);1H/t;;2*2-,3-,4+,5-;/m..11./s1 |
InChI-Schlüssel |
YQMHOGGOFBFXQZ-ADZFUJRMSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl |
Isomerische SMILES |
CCN(CC(=O)NC1=C(C=CC=C1C)C)CC.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.Cl |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl |
Key on ui other cas no. |
8060-72-8 |
Synonyme |
chlorhexidine gluconate - lidocaine chlorhexidine gluconate, lidocaine drug combination chlorhexidine gluconate-lidocaine hydrochloride Instillagel |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















